Diethyl benzylphosphonate

Catalog No.
S702501
CAS No.
1080-32-6
M.F
C11H17O3P
M. Wt
228.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl benzylphosphonate

CAS Number

1080-32-6

Product Name

Diethyl benzylphosphonate

IUPAC Name

diethoxyphosphorylmethylbenzene

Molecular Formula

C11H17O3P

Molecular Weight

228.22 g/mol

InChI

InChI=1S/C11H17O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

AIPRAPZUGUTQKX-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1)OCC

Synthesis of bioactive molecules:

Diethyl benzylphosphonate can be used as a starting material for the synthesis of various bioactive molecules, such as:

  • Resveratrol derivatives: These are potential antioxidants and chemopreventive agents. Source: )
  • Antimicrobial agents: Researchers are investigating the potential of modified diethyl benzylphosphonate derivatives as antimicrobial agents against specific bacterial strains. Source: )

Organic light-emitting diodes (OLEDs):

Diethyl benzylphosphonate can also be used as a model compound to study the effects of different functional groups on the performance of organic light-emitting diodes (OLEDs). Source:

Diethyl benzylphosphonate is an organophosphorus compound characterized by its molecular formula C11H17O3PC_{11}H_{17}O_3P and a molecular weight of approximately 228.23 g/mol. It exists as a colorless to pale yellow liquid at room temperature and is notable for its utility in organic synthesis, particularly in the formation of various phosphonate derivatives. The compound features a benzyl group attached to a phosphonate moiety, providing it with unique chemical properties that facilitate its use in various

  • Michaelis-Arbuzov Reaction: This reaction allows the transformation of diethyl benzylphosphonate into various phosphonates by reacting with alkyl halides, typically yielding higher-order phosphonates .
  • Electrophilic Halogenation: The compound can undergo halogenation at the benzylic position, producing monohalogenated derivatives. This process involves deprotonation followed by electrophilic attack, leading to products like diethyl α-monohalogenobenzylphosphonates .
  • Horner-Wadsworth-Emmons Reaction: Diethyl benzylphosphonate serves as a reactant in this reaction, which is used to synthesize stilbene derivatives through the coupling of carbonyl compounds with phosphonates .

Research indicates that diethyl benzylphosphonate and its derivatives exhibit notable biological activities, particularly antimicrobial properties. Studies have shown that the cytotoxicity of these compounds varies based on substituents on the phenyl ring. For instance, diethyl benzylphosphonate has demonstrated low minimal inhibitory concentration against various bacterial strains, suggesting potential applications in antimicrobial drug development .

The synthesis of diethyl benzylphosphonate can be achieved through several methods:

  • Pudovik Reaction: This method involves the reaction of diethyl phosphite with aromatic aldehydes, leading to the formation of diethyl benzylphosphonates .
  • Palladium-Catalyzed Cross-Coupling: Recent advancements have introduced palladium-catalyzed techniques for synthesizing various derivatives efficiently. This method enhances yield and reduces reaction times compared to traditional methods .
  • Direct Alkylation: The compound can also be synthesized via direct alkylation of triethyl phosphite with benzyl halides, following the Michaelis-Arbuzov mechanism .

Diethyl benzylphosphonate finds application in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing new materials with specific properties due to its unique chemical structure.
  • Biological Research: Its derivatives are being explored for their potential as antimicrobial agents and other therapeutic applications .

Studies focusing on the interactions of diethyl benzylphosphonate with biological systems have revealed its potential as an antimicrobial agent. The effectiveness of this compound can be influenced by the presence of different substituents on the phenyl ring, which affects its interaction with bacterial membranes and cellular processes. Such insights are critical for optimizing its use in medicinal chemistry and pharmacology .

Diethyl benzylphosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diethyl methylphosphonateMethyl group instead of benzylMore hydrophilic; used in different synthetic pathways
Diethyl phenylphosphonatePhenyl group instead of benzylExhibits different reactivity patterns
Diethyl 4-chlorobenzylphosphonateChlorine substituent on phenylEnhanced reactivity due to electron-withdrawing effect
Diethyl 4-nitrobenzylphosphonateNitro group on phenylIncreased cytotoxicity due to electron-withdrawing effects

Diethyl benzylphosphonate is unique due to its specific benzylic structure, which influences its reactivity and biological activity differently compared to other similar compounds. Its ability to participate in diverse

XLogP3

1.7

UNII

T6D4QWT656

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1080-32-6

Wikipedia

Diethyl benzylphosphonate

General Manufacturing Information

Phosphonic acid, P-(phenylmethyl)-, diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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